N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline
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Overview
Description
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is an organic compound that features a pyrrolidine ring attached to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with a suitable pyrrolidine derivative. One common method involves the alkylation of 4-nitroaniline with N-(2-bromoethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted nitroaniline derivatives.
Scientific Research Applications
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O2/c1-15-10-2-3-12(15)8-9-14-11-4-6-13(7-5-11)16(17)18/h4-7,12,14H,2-3,8-10H2,1H3 |
InChI Key |
NHLRAHZAVGJEGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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